Cas no 1012305-33-7 ((1R)-1-(3-chloro-4-fluorophenyl)ethan-1-amine)

(1R)-1-(3-Chloro-4-fluorophenyl)ethan-1-amine is a chiral amine derivative featuring a stereocenter at the α-position relative to the aromatic ring. Its structure, incorporating both chloro and fluoro substituents on the phenyl ring, enhances its utility as a versatile intermediate in asymmetric synthesis and pharmaceutical applications. The (R)-enantiomer exhibits high stereochemical purity, making it valuable for the preparation of enantioselective catalysts or biologically active compounds. The electron-withdrawing halogen groups influence reactivity, enabling selective functionalization. This compound is particularly useful in medicinal chemistry for the development of targeted small-molecule drugs, owing to its rigid aromatic backbone and chiral amine functionality, which can improve binding affinity and metabolic stability.
(1R)-1-(3-chloro-4-fluorophenyl)ethan-1-amine structure
1012305-33-7 structure
Product Name:(1R)-1-(3-chloro-4-fluorophenyl)ethan-1-amine
CAS No:1012305-33-7
MF:C8H9ClFN
MW:173.615164518356
MDL:MFCD12758039
CID:97967
PubChem ID:28602988
Update Time:2025-05-22

(1R)-1-(3-chloro-4-fluorophenyl)ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • (R)-1-(3-Chloro-4-fluorophenyl)ethanamine
    • (R)-1-(3-CHLORO-4-FLUOROPHENYL)ETHANAMINE HCl
    • Benzenemethanamine,3-chloro-4-fluoro-a-methyl-, (aR)-
    • (1R)-1-(3-chloro-4-fluorophenyl)ethanamine
    • 3-chloro-4-fluoro-a-Methyl-
    • -1-(3-Chloro-4-fluorophenyl)
    • (1r)-1-(3-chloro-4-fluoro-phenyl)ethanaMine hcl
    • Benzenemethanamine, 3-chloro-4-fluoro-α-methyl-, (αR)-
    • (1R)-1-(3-chloro-4-fluoro-phenyl)ethanamine hydrochloride
    • Benzenemethanamine, 3-chloro-4-fluoro-.alpha.-methyl-, (.alpha.R)-
    • (R)-1-(3-chloro-4-fluoro-phenyl)ethanamine
    • (1R)-1-(3-chloro-4-fluorophenyl)ethan-1-amine
    • MFCD06761889
    • AKOS015840216
    • SCHEMBL643037
    • (1R)-1-(3-chloro-4-fluoro-phenyl)ethanamine
    • A800355
    • 1012305-33-7
    • Z1127664214
    • DTXSID70651528
    • AKOS012669969
    • EN300-85582
    • QHARBBFZGIDKLK-RXMQYKEDSA-N
    • N10948
    • Benzenemethanamine, 3-chloro-4-fluoro--methyl-, (R)-
    • Benzenemethanamine, 3-chloro-4-fluoro-alpha-methyl-, (alphaR)-
    • MDL: MFCD12758039
    • Inchi: 1S/C8H9ClFN/c1-5(11)6-2-3-8(10)7(9)4-6/h2-5H,11H2,1H3/t5-/m1/s1
    • InChI Key: QHARBBFZGIDKLK-RXMQYKEDSA-N
    • SMILES: ClC1=C(C=CC(=C1)[C@@H](C)N)F

Computed Properties

  • Exact Mass: 173.04100
  • Monoisotopic Mass: 173.041
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 131
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26A^2
  • XLogP3: 1.9

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 1.215
  • Melting Point: No data available
  • Boiling Point: 220℃
  • Flash Point: 87℃
  • PSA: 26.02000
  • LogP: 3.19910
  • Vapor Pressure: 0.1±0.4 mmHg at 25°C

(1R)-1-(3-chloro-4-fluorophenyl)ethan-1-amine Customs Data

  • HS CODE:2921499090
  • Customs Data:

    China Customs Code:

    2921499090

    Overview:

    2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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(1R)-1-(3-chloro-4-fluorophenyl)ethan-1-amine Suppliers

Amadis Chemical Company Limited
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(CAS:1012305-33-7)(1R)-1-(3-chloro-4-fluorophenyl)ethan-1-amine
Order Number:A800355
Stock Status:in Stock
Quantity:250.0mg/500.0mg/1.0g/5.0g/10.0g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:36
Price ($):182.0/303.0/453.0/1360.0/2266.0
Email:sales@amadischem.com

Additional information on (1R)-1-(3-chloro-4-fluorophenyl)ethan-1-amine

Comprehensive Overview of (1R)-1-(3-chloro-4-fluorophenyl)ethan-1-amine (CAS No. 1012305-33-7)

(1R)-1-(3-chloro-4-fluorophenyl)ethan-1-amine (CAS No. 1012305-33-7) is a chiral amine compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its 3-chloro-4-fluorophenyl moiety, is widely studied for its potential applications in drug discovery and material science. The (1R)-enantiomer configuration of this amine makes it particularly valuable for asymmetric synthesis and enantioselective catalysis.

The molecular structure of (1R)-1-(3-chloro-4-fluorophenyl)ethan-1-amine includes a fluorine and chlorine substitution on the aromatic ring, which enhances its reactivity and binding affinity in biological systems. Researchers are increasingly interested in this compound due to its potential role as a building block for pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its unique stereochemistry also makes it a candidate for developing novel chiral catalysts and ligands.

In recent years, the demand for fluorinated compounds like (1R)-1-(3-chloro-4-fluorophenyl)ethan-1-amine has surged, driven by their applications in medicinal chemistry and crop protection. Fluorine's ability to modulate lipophilicity, metabolic stability, and bioavailability has made it a key element in modern drug design. This compound's 3-chloro-4-fluoro substitution pattern is particularly noteworthy, as it is often associated with enhanced biological activity and selectivity.

From a synthetic perspective, (1R)-1-(3-chloro-4-fluorophenyl)ethan-1-amine can be prepared via asymmetric reduction of the corresponding imine or through resolution techniques. The chiral purity of this compound is critical for its applications, and advanced analytical methods such as HPLC and chiral chromatography are employed to ensure its enantiomeric excess. The growing interest in green chemistry has also spurred research into more sustainable synthetic routes for this and related compounds.

The pharmaceutical industry has shown particular interest in (1R)-1-(3-chloro-4-fluorophenyl)ethan-1-amine as a potential precursor for CNS-active drugs and antidepressants. The fluorophenyl group is known to enhance blood-brain barrier penetration, making this compound valuable for neurological applications. Additionally, its structural features suggest potential utility in developing antimicrobial agents and anti-inflammatory compounds.

In material science, (1R)-1-(3-chloro-4-fluorophenyl)ethan-1-amine has been explored as a monomer for specialty polymers and liquid crystals. The introduction of fluorine atoms can significantly alter the physical properties of these materials, including their thermal stability and optical characteristics. Researchers are investigating its use in advanced coatings and electronic materials, where its unique combination of properties may offer performance advantages.

The market for chiral amines like (1R)-1-(3-chloro-4-fluorophenyl)ethan-1-amine is expected to grow substantially in the coming years, driven by increasing demand from the pharmaceutical and specialty chemicals sectors. Companies specializing in custom synthesis and contract research are actively developing improved production methods for this compound to meet rising industry needs. The development of more efficient catalytic asymmetric synthesis methods remains a key focus area for researchers working with this molecule.

Quality control of (1R)-1-(3-chloro-4-fluorophenyl)ethan-1-amine involves rigorous testing for chemical purity and enantiomeric excess. Advanced analytical techniques including NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to characterize this compound thoroughly. These quality assurance measures are essential given the compound's potential applications in regulated industries like pharmaceuticals.

From a regulatory perspective, (1R)-1-(3-chloro-4-fluorophenyl)ethan-1-amine is subject to standard chemical safety protocols, and proper handling procedures should always be followed. While not classified as hazardous under normal conditions, appropriate laboratory safety measures should be observed when working with this compound. Researchers and manufacturers should consult relevant material safety data sheets (MSDS) for specific handling guidelines.

The future research directions for (1R)-1-(3-chloro-4-fluorophenyl)ethan-1-amine include exploring its potential in biocatalysis applications and developing more sustainable production methods. The integration of continuous flow chemistry and enzyme-mediated synthesis approaches may offer opportunities to improve the efficiency and environmental profile of its manufacturing processes. These developments align with the broader industry trend toward green pharmaceutical synthesis.

In conclusion, (1R)-1-(3-chloro-4-fluorophenyl)ethan-1-amine (CAS No. 1012305-33-7) represents an important chiral building block with diverse applications across multiple industries. Its unique structural features and stereochemistry make it valuable for pharmaceutical development, material science, and chemical synthesis. As research continues to uncover new applications for this compound, its significance in specialty chemicals and drug discovery is likely to grow further in the years ahead.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1012305-33-7)(1R)-1-(3-chloro-4-fluorophenyl)ethan-1-amine
A800355
Purity:99%/99%/99%/99%/99%
Quantity:250.0mg/500.0mg/1.0g/5.0g/10.0g
Price ($):182.0/303.0/453.0/1360.0/2266.0
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